molecular formula C8H14F2O2 B2743224 5,5-Difluoro-2,3,3-trimethylpentanoic acid CAS No. 2248340-18-1

5,5-Difluoro-2,3,3-trimethylpentanoic acid

Cat. No. B2743224
CAS RN: 2248340-18-1
M. Wt: 180.195
InChI Key: KMNWEMFYJFRBEJ-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,3,3-trimethylpentanoic acid, also known as DFPA, is a fluorinated derivative of valproic acid. It has gained attention in recent years due to its potential therapeutic applications in treating neurological disorders such as epilepsy and bipolar disorder. In

Mechanism of Action

5,5-Difluoro-2,3,3-trimethylpentanoic acid’s mechanism of action is not fully understood, but it is believed to work by increasing the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal excitability. 5,5-Difluoro-2,3,3-trimethylpentanoic acid may also act on voltage-gated ion channels, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
5,5-Difluoro-2,3,3-trimethylpentanoic acid has been shown to have anticonvulsant and mood-stabilizing effects in animal models. It has also been found to increase the levels of GABA in the brain. 5,5-Difluoro-2,3,3-trimethylpentanoic acid has been shown to have a lower toxicity profile than valproic acid, which is a commonly used anticonvulsant and mood stabilizer.

Advantages and Limitations for Lab Experiments

5,5-Difluoro-2,3,3-trimethylpentanoic acid has several advantages for lab experiments, including its low toxicity profile and its ability to cross the blood-brain barrier. However, 5,5-Difluoro-2,3,3-trimethylpentanoic acid’s mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 5,5-Difluoro-2,3,3-trimethylpentanoic acid is also relatively expensive compared to other compounds used in neuroscience research.

Future Directions

There are several future directions for research on 5,5-Difluoro-2,3,3-trimethylpentanoic acid. One area of interest is its potential as a treatment for epilepsy and bipolar disorder. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of GABA in the brain. 5,5-Difluoro-2,3,3-trimethylpentanoic acid could be used to manipulate GABA levels in the brain and study its effects on neuronal activity. Additionally, 5,5-Difluoro-2,3,3-trimethylpentanoic acid could be modified to improve its potency and selectivity for specific targets in the brain.

Synthesis Methods

5,5-Difluoro-2,3,3-trimethylpentanoic acid can be synthesized through a multi-step process starting with the reaction of 2,3,3-trimethylpentanoic acid and phosphorus pentachloride to form the corresponding acid chloride. This is then reacted with hydrogen fluoride to yield the difluoro compound. The final step involves hydrolysis of the acid chloride to obtain 5,5-Difluoro-2,3,3-trimethylpentanoic acid.

Scientific Research Applications

5,5-Difluoro-2,3,3-trimethylpentanoic acid has shown promising results in preclinical studies for the treatment of neurological disorders. It has been found to have anticonvulsant and mood-stabilizing effects, similar to valproic acid. 5,5-Difluoro-2,3,3-trimethylpentanoic acid has also been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability.

properties

IUPAC Name

5,5-difluoro-2,3,3-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-5(7(11)12)8(2,3)4-6(9)10/h5-6H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWEMFYJFRBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-2,3,3-trimethylpentanoic acid

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